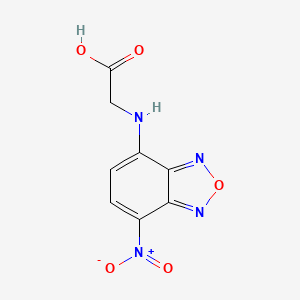

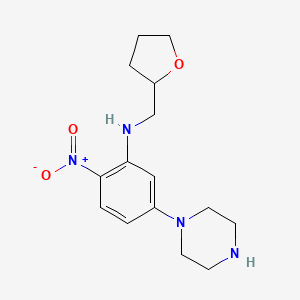

N-(7-硝基-2,1,3-苯并恶二唑-4-基)甘氨酸

描述

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is a compound that can be associated with the field of organic chemistry, particularly in the context of amino acid derivatives and heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of Ni(II) complexes with glycine derivatives. For instance, a Ni(II) complex of the Schiff base of glycine with o-[N-α-picolylamino]benzophenone is used in Michael addition reactions to afford diastereomerically pure 3-substituted pyroglutamic acids . This suggests that similar methodologies could potentially be applied to the synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, utilizing the reactivity of glycine derivatives in complexation and subsequent transformation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine can be elucidated using spectroscopic techniques. For example, nitro-substituted N-(benzoylcarbamothioyl)-amino acids were characterized by HNMR, CNMR, FTIR, and MS, and one of the compounds was further analyzed by single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of such compounds.

Chemical Reactions Analysis

The base-induced cyclizations of N-(o-nitrophenyl)glycine derivatives lead to various heterocyclic compounds, indicating that the nitro group and the glycine moiety can participate in complex reaction pathways . Similarly, the nitrosation of N-acylglycines results in the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of glycine derivatives in synthesizing heterocyclic structures . These reactions highlight the potential reactivity of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine can be inferred from their structural analogs. For instance, the crystal structure of N-(3-nitro-benzoylcarbamothioyl)-glycine provides insights into the solid-state properties, such as lattice parameters and molecular packing . Additionally, the antibacterial activity of these compounds suggests potential biological relevance, which could also be a consideration for N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine .

科学研究应用

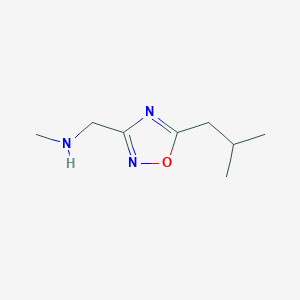

1. 神经递质分析中的荧光标记

N-(7-硝基-2,1,3-苯并恶二唑-4-基)甘氨酸 (NBD) 衍生物,如 4-氟-7-硝基-2,1,3-苯并恶二唑 (NBD-F),已被表征为荧光标记试剂。它们尤其用于氨基酸神经递质的微透析毛细管电泳测定。该应用允许使用普通激光进行有效的激发,并能够检测谷氨酸、GABA 和甘氨酸等神经递质,并提高了检测限 (Klinker 和 Bowser,2007 年)。

2. 膜不对称的荧光测定

NBD 衍生物用于研究脂质转运和膜结构。研究人员开发了一种在生物膜中修饰 NBD 标记脂质的方法,有助于分析膜不对称性。该应用在生化研究中很重要,包括磷脂转位酶活性测量 (McIntyre 和 Sleight,1991 年)。

3. 荧光中性脂质类似物的合成

报道了含有 NBD 的中性脂质类似物的合成和表征,证明了它们在模拟天然脂质方面的效用。这些类似物已用于研究与脂质相关的生物功能,采用薄层色谱和质谱等技术进行鉴定 (McIntyre、Watson 和 Sleight,1993 年)。

4. 控制脂质双层表面的氧化还原反应

NBD 基团作为荧光探针,有助于研究脂质双层表面的氧化还原反应。这项研究提供了有关膜偶极子电位如何影响这些反应的见解,这对于解释使用 NBD 标记脂质获得的数据至关重要 (Alakoskela 和 Kinnunen,2001 年)。

5. 氨基酸的对映体分离

NBD 衍生物用于氨基酸的对映体分离。这在手性分析中很重要,其中衍生物有助于鉴定和定量生物样品中的 D 型和 L 型氨基酸 (Fukushima 等人,1995 年)。

6. NBD 衍生物的抗癌活性

一些 NBD 衍生物通过抑制谷胱甘肽 S-转移酶表现出抗癌特性。已经观察到这些衍生物(如 NBDHEX)在低浓度下触发肿瘤细胞系凋亡,突出了它们在癌症治疗中的潜力 (Sha 等人,2018 年)。

7. 用于快速和可视化检测 Hg2+

NBD 衍生物已被用作快速和可视化检测 Hg2+ 的探针。该应用在环境监测和重金属污染分析中很有价值 (Wang 等人,2013 年)。

作用机制

Target of Action

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, also known as 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid, is a fluorescent analog of palmitoyl-CoA . It is used to fluorescently label palmitoylation sites on proteins . It is also known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in xenobiotic detoxification .

Mode of Action

This compound interacts with its targets by inhibiting the catalytic activity of GSTs . It also disrupts the interaction between the GSTP1-1 and key signaling effectors . As a fluorescent analog, it can be used to study the membrane translocation of lipids and to track palmitoyl-CoA uptake .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs and palmitoyl-CoA. GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress . On the other hand, palmitoyl-CoA is involved in lipid metabolism, and its uptake can be tracked using this compound .

Pharmacokinetics

It is known that the compound is a fluorescent analog, which suggests that it can be tracked in biological systems .

Result of Action

The compound’s action results in the inhibition of GSTs, disrupting the detoxification process . It also allows for the fluorescent labeling of palmitoylation sites on proteins, providing a means to study lipid metabolism .

Action Environment

The action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine can be influenced by the environment. For instance, the compound’s fluorescence is weak in water but increases in aprotic solvents and other nonpolar environments . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

未来方向

属性

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSBITYSGCGTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548272 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18333-80-7 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

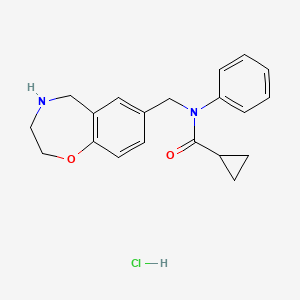

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

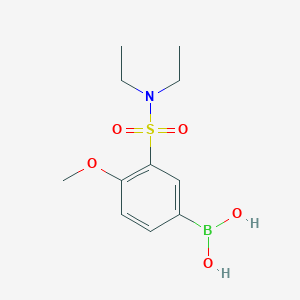

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

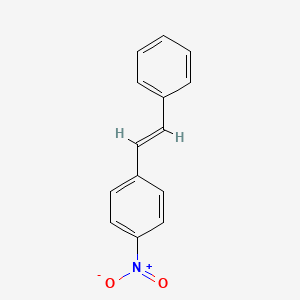

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)